molecular formula C24H26N6O2 B2361834 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 303972-96-5

1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2361834
CAS No.: 303972-96-5
M. Wt: 430.512
InChI Key: YJVGEBQODAYCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a chemical compound with the molecular formula C24H26N6O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Benzylation: The benzyl groups are introduced via alkylation reactions using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the purine core or piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism and immune regulation .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-8-piperazin-1-ylpurine-2,6-dione: This compound shares a similar purine core but differs in the substitution pattern.

    7-Benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione: Similar structure with different benzylation and methylation patterns.

Uniqueness

1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1,7-dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-27-21-20(22(31)30(24(27)32)17-19-10-6-3-7-11-19)29(16-18-8-4-2-5-9-18)23(26-21)28-14-12-25-13-15-28/h2-11,25H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVGEBQODAYCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCNCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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